N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde with piperidine-4-carboxamide under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide .
- **N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((1r,4r)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-ynyl)benzamide .
Uniqueness
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine derivative makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c1-9-7-10(2)17-14(19)12(9)8-16-13(18)11-3-5-15-6-4-11/h7,11,15H,3-6,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
YACAIQWABIFZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.